

Application Notes and Protocols: Assessing the Efficacy of KU-55933 as a Radiosensitizer

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Compound of Interest

Compound Name: KU-55933

Cat. No.: B1683988

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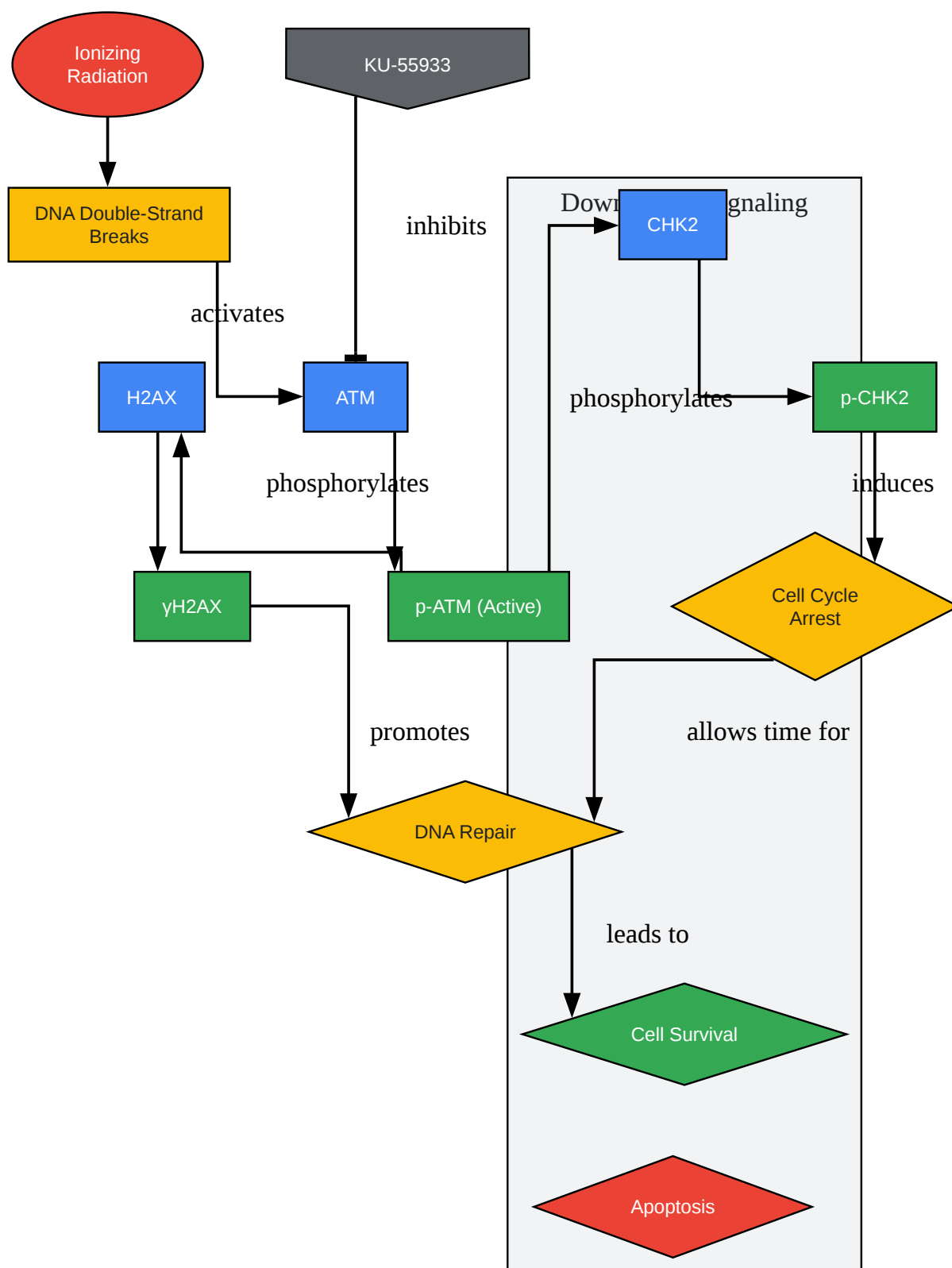
Introduction

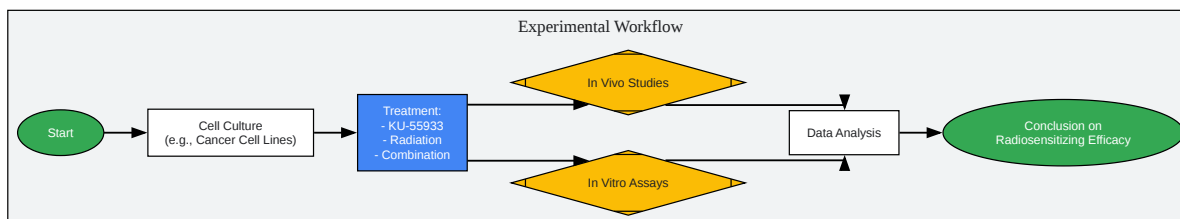
KU-55933 is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] In response to DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), ATM autophosphorylates and activates a signaling cascade that orchestrates cell cycle arrest, DNA repair, or apoptosis.[1][2] By inhibiting ATM, **KU-55933** abrogates the cell's ability to effectively respond to and repair radiation-induced DNA damage, thereby sensitizing cancer cells to the cytotoxic effects of radiotherapy.[1][3] These application notes provide a comprehensive guide to assessing the efficacy of **KU-55933** as a radiosensitizer through a series of in vitro and in vivo experimental protocols.

Mechanism of Action: KU-55933 as a Radiosensitizer

Ionizing radiation induces DNA double-strand breaks, which activate the ATM kinase. Activated ATM then phosphorylates a multitude of downstream substrates, including CHK2 and p53, to initiate G1/S and G2/M cell cycle checkpoint arrest, allowing time for DNA repair. ATM also promotes DNA repair through the phosphorylation of histone H2AX (forming γ H2AX), which serves as a scaffold for the recruitment of DNA repair proteins. **KU-55933**, as an ATM inhibitor,

prevents these downstream signaling events. This leads to a failure in cell cycle arrest and impaired DNA repair, ultimately resulting in increased cell death in irradiated cells.[1][2][4]





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References

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